molecular formula C19H14F3NO2 B2412090 N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622804-96-0

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B2412090
CAS RN: 622804-96-0
M. Wt: 345.321
InChI Key: BDRIATBSFRNIEM-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has two phenyl groups (rings of six carbon atoms), one of which is substituted with a trifluoromethyl group (-CF3), and a carboxamide group (-CONH2) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the phenyl rings, and the trifluoromethyl and carboxamide groups . The exact structure would depend on the positions of these groups on the rings.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of the substituents, as well as the aromaticity of the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the carboxamide could form hydrogen bonds .

Scientific Research Applications

PET Imaging of Microglia

"N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide" might share similarities with compounds used in PET imaging for neuroinflammation studies. A related compound, [11C]CPPC, targets the macrophage colony-stimulating factor 1 receptor (CSF1R), which is a microglia-specific marker. This application highlights the potential of furan-carboxamide derivatives in non-invasive imaging of neuroinflammatory diseases, including Alzheimer's and Parkinson's diseases, through the visualization of microglial activity (Horti et al., 2019).

Antimicrobial Activities

Furan-carboxamide derivatives have been explored for their antimicrobial properties. For instance, N-(4-bromophenyl)furan-2-carboxamide and its analogues exhibited in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This suggests the potential of furan-carboxamide derivatives as a basis for developing new antimicrobial agents (Siddiqa et al., 2022).

Polymerization and Material Science

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides. This research area suggests that furan-carboxamide derivatives could be integral in creating high-performance materials with significant commercial interest, focusing on sustainability (Jiang et al., 2015).

Dual Channel Detection of Ions

A phenoxazine-based fluorescence chemosensor incorporating a furan-carboxamide group demonstrated discriminative detection of Cd2+ and CN− ions. This application reveals the utility of furan-carboxamide derivatives in environmental monitoring and bio-imaging, indicating their potential in developing sensitive and selective sensors for ion detection in various mediums (Ravichandiran et al., 2020).

Corrosion Inhibition

Furan-carboxamide derivatives have been studied for their application in corrosion inhibition. A specific compound, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide, was found to effectively inhibit corrosion on brass in HCl medium, illustrating the potential of furan-carboxamides in material preservation and extending the life of metals in corrosive environments (Zulfareen et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to Material Safety Data Sheets (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce its hazards .

properties

IUPAC Name

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c1-12-6-2-5-9-15(12)23-18(24)17-11-10-16(25-17)13-7-3-4-8-14(13)19(20,21)22/h2-11H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRIATBSFRNIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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